[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride
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Overview
Description
[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various reduced piperidine derivatives.
Substitution Products: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can influence various biological processes, including enzyme inhibition, receptor activation, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the piperidine ring. This combination enhances its chemical stability, biological activity, and versatility in various applications compared to other similar compounds.
Properties
IUPAC Name |
[4-(trifluoromethyl)piperidin-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(5-12)1-3-11-4-2-6;/h11-12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIOCBRXRDRIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126177-46-4 |
Source
|
Record name | [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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